molecular formula C14H12BrN3O2S B12344810 5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-propyl-2,3-dihydro-1H-indol-2-one

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-propyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B12344810
M. Wt: 366.23 g/mol
InChI Key: BDTNJAUUJOIOQW-KHPPLWFESA-N
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Description

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-propyl-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a unique combination of bromine, thiazolidine, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-propyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by the formation of the thiazolidine ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve safety. The use of tubular reactors for diazotization and reduction reactions can enhance the stability and yield of the product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-propyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-propyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-propyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-ethoxy-4-methoxybenzonitrile
  • (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone
  • 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-propyl-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12BrN3O2S

Molecular Weight

366.23 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H12BrN3O2S/c1-2-5-18-9-4-3-7(15)6-8(9)10(13(18)20)11-12(19)17-14(16)21-11/h3-4,6H,2,5H2,1H3,(H2,16,17,19)/b11-10-

InChI Key

BDTNJAUUJOIOQW-KHPPLWFESA-N

Isomeric SMILES

CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)NC(=N)S3)/C1=O

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=N)S3)C1=O

Origin of Product

United States

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